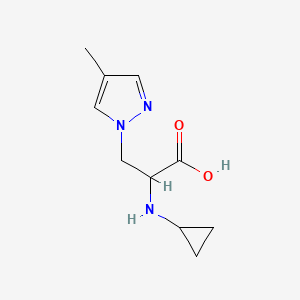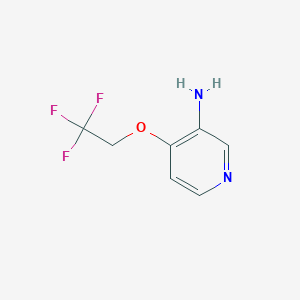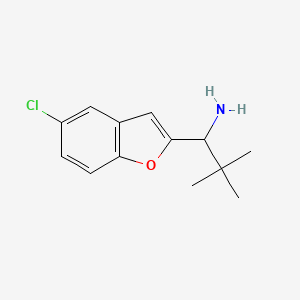
1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is an organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Piperidine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene or pyrazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups on the rings.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidine: Similar structure but lacks the amine group.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)pyrazole: Contains two pyrazole rings instead of a piperidine ring.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)benzene: Contains a benzene ring instead of a piperidine ring.
Uniqueness
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is unique due to the combination of the thiophene, pyrazole, and piperidine rings, which can impart specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C12H16N4S |
|---|---|
分子量 |
248.35 g/mol |
IUPAC名 |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H16N4S/c13-9-3-1-5-16(8-9)12-7-10(14-15-12)11-4-2-6-17-11/h2,4,6-7,9H,1,3,5,8,13H2,(H,14,15) |
InChIキー |
QNWZPOYHQINRBC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=CS3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)






![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)


